molecular formula C14H13ClN2O3 B5311569 N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide

N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide

カタログ番号 B5311569
分子量: 292.72 g/mol
InChIキー: GPYBFNICGNNTLU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide, commonly known as CCI-779, is a small molecule inhibitor of mammalian target of rapamycin (mTOR). It is a promising anticancer drug that has shown efficacy against various types of cancer in preclinical and clinical studies.

作用機序

MTOR is a serine/threonine kinase that regulates cell growth, proliferation, and survival by integrating signals from growth factors, nutrients, and energy status. N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide exists in two complexes, N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamideC1 and N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamideC2, which have different functions. CCI-779 selectively inhibits N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamideC1 by binding to the intracellular protein FKBP12, which then binds to N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamideC1 and inhibits its activity. This leads to the inhibition of downstream targets of N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamideC1, such as S6K1 and 4E-BP1, which are involved in protein synthesis and cell cycle progression.
Biochemical and Physiological Effects:
CCI-779 has been shown to have several biochemical and physiological effects. It inhibits cell growth, proliferation, and survival by inducing cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. CCI-779 has been shown to enhance the efficacy of other anticancer drugs, such as paclitaxel and gemcitabine, by synergistically inhibiting cancer cell growth.

実験室実験の利点と制限

CCI-779 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown efficacy against various types of cancer in preclinical and clinical studies, making it a promising anticancer drug candidate. However, CCI-779 has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in some assays. It also has poor bioavailability, which can affect its efficacy in vivo.

将来の方向性

There are several future directions for the research on CCI-779. One direction is to study its efficacy in combination with other anticancer drugs, such as immunotherapies and targeted therapies. Another direction is to investigate its potential use in other diseases, such as neurodegenerative diseases and metabolic disorders. Additionally, the development of new formulations and delivery systems for CCI-779 may improve its bioavailability and efficacy in vivo. Finally, the identification of biomarkers that predict the response to CCI-779 may improve patient selection and treatment outcomes.

合成法

CCI-779 is synthesized from rapamycin, a natural product isolated from the bacterium Streptomyces hygroscopicus. The synthesis involves the reaction of rapamycin with 3-chloroaniline and methyl isobutyryl chloride in the presence of a base. The product is then purified by column chromatography to obtain CCI-779 in high purity.

科学的研究の応用

CCI-779 has been extensively studied for its anticancer properties. It has shown efficacy against various types of cancer, including breast cancer, lung cancer, prostate cancer, and renal cell carcinoma. CCI-779 inhibits the N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide pathway, which is involved in cell growth, proliferation, and survival. By inhibiting N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide, CCI-779 induces cell cycle arrest and apoptosis in cancer cells, leading to their death.

特性

IUPAC Name

N-[1-(3-chloroanilino)-1-oxopropan-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c1-9(16-14(19)12-6-3-7-20-12)13(18)17-11-5-2-4-10(15)8-11/h2-9H,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYBFNICGNNTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)Cl)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。